molecular formula C17H19NO4 B3015723 Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate CAS No. 338415-01-3

Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B3015723
CAS No.: 338415-01-3
M. Wt: 301.342
InChI Key: ZCOGOSBVKKDLDN-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a furyl group (a furan ring), a quinoline backbone, and an ethyl carboxylate group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. For instance, furfural, a related compound, can undergo various reactions such as hydrogenation, alkylation, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, furfural, a related compound, is a colorless liquid that is a product of the dehydration of sugars . Another related compound, Ethyl 3-(2-furyl)propionate, is also a liquid and is used as a laboratory chemical .

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its derivatives have been studied extensively in chemical synthesis. For instance, Reisch, Iding, and Bassewitz (1993) explored reactions of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, a closely related compound, to produce various quinoline derivatives (Reisch, Iding, & Bassewitz, 1993). Similarly, Bunce, Lee, and Grant (2011) reported the synthesis of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate rings, which are significant in several drug compounds (Bunce, Lee, & Grant, 2011).

Potential Pharmaceutical Applications

In the pharmaceutical field, certain derivatives of this compound have been synthesized for potential medical uses. For instance, Bojinov and Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates with potential application in liquid crystal displays (Bojinov & Grabchev, 2003). Additionally, Leysen et al. (1987) worked on synthesizing 2,4-disubstituted derivatives of quinolone-3-carboxylic acids, which have potential applications in various fields (Leysen et al., 1987).

Miscellaneous Applications

The compound and its derivatives find applications in various chemical reactions and syntheses. Midorikawa (1954) explored the condensation reactions of furfural with ketones, producing compounds related to this compound (Midorikawa, 1954).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and how it’s handled. For instance, Ethyl 3-(2-furyl)propionate, a related compound, can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, furfural, a related compound, has potential applications as a sustainable chemical building unit .

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-21-17(20)14-10(2)18-11-6-4-7-12(19)15(11)16(14)13-8-5-9-22-13/h5,8-9,16,18H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOGOSBVKKDLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CO3)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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